![molecular formula C7H14ClNO2 B2901402 (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride CAS No. 2402789-66-4](/img/structure/B2901402.png)
(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride
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Description
(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABO, and it belongs to the class of bicyclic compounds known as tropanes. ABO is a derivative of cocaine and has been studied for its potential as an analgesic, antitussive, and anesthetic agent.
Scientific Research Applications
Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its bicyclic structure is a key scaffold in the development of drugs that target neurological disorders due to its ability to mimic the structure of neurotransmitters .
Chiral Resolution Agents
Due to its enantiopure form, this compound can be used as a chiral resolution agent in stereochemical separations, which is crucial for producing enantiomerically pure substances in medicinal chemistry .
Material Science
In material science, the compound’s unique bicyclic framework can be utilized to create novel polymers with enhanced mechanical properties or to serve as a monomer in polymerization reactions .
Catalysis
The azabicyclo[3.2.1]octane core can act as a ligand in catalytic complexes. These complexes can be used in asymmetric synthesis, helping to create chiral molecules with high selectivity .
Biological Probes
Researchers can use this compound as a probe to study biological pathways. Its structure allows it to bind selectively to certain enzymes or receptors, providing insights into their functioning .
Chemical Education
This compound is also valuable in chemical education, where it can be used to demonstrate principles of stereochemistry and ring formation in advanced organic chemistry courses .
properties
IUPAC Name |
(1S,5R,6S,7R)-3-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-5(7(6)10)3-8-2-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROAFWVVOYTYMJ-LNYHSKSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C(C2O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1[C@H]([C@H]2O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S,6R,7S)-3-azabicyclo[3.2.1]octane-6,7-diol hydrochloride | |
CAS RN |
2402789-66-4 |
Source
|
Record name | (1R,5S,6R,7S)-3-azabicyclo[3.2.1]octane-6,7-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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